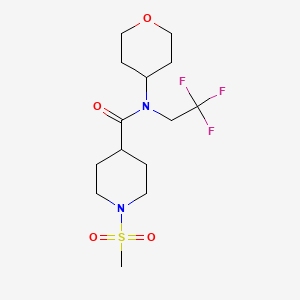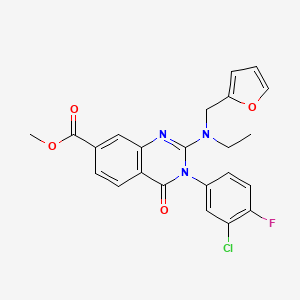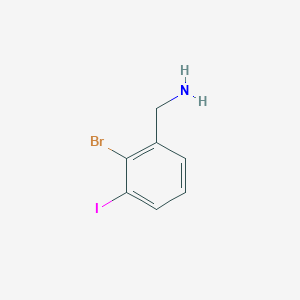
(2-Bromo-3-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-3-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN . It has a molecular weight of 311.95 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-3-iodophenyl)methanamine” can be represented by the InChI code1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This indicates the presence of a phenyl ring substituted with bromine and iodine atoms, and a methanamine group. Physical And Chemical Properties Analysis
“(2-Bromo-3-iodophenyl)methanamine” is stored at a temperature of 28°C .Applications De Recherche Scientifique
Synthesis of Isoindole-1-thiones
A study by Kobayashi et al. (2013) demonstrates the utility of (2-bromophenyl)methanamine derivatives in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. By reacting these derivatives with butyllithium, they successfully generated 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which underwent intramolecular cyclization to yield isoindole-1-thiones in good yields. This methodology offers a novel route for the synthesis of isoindole derivatives, which are valuable intermediates in pharmaceutical research (Kobayashi et al., 2013).
Synthesis of Quinazolines
Omar et al. (2014) explored the copper-catalyzed domino reaction of 1-(2-halophenyl)methanamines, including (2-bromophenyl)methanamine, with amidines or imidates to synthesize substituted quinazolines. This one-step process yields quinazolines with significant efficiency, highlighting the compound's role in facilitating complex chemical transformations. This research underscores the importance of (2-bromophenyl)methanamine in the development of new quinazoline-based compounds with potential pharmaceutical applications (Omar et al., 2014).
Catalytic Applications
Roffe et al. (2016) investigated the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives and their subsequent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, demonstrating good activity and selectivity. This study illustrates the potential of (2-bromophenyl)methanamine derivatives in catalysis, offering new avenues for chemical synthesis (Roffe et al., 2016).
Antibacterial and Antifungal Activities
Rao et al. (2013) synthesized a novel azetidine derivative from (3-(5-bromopyridin-2-yl)azetidin-3-yl)methanamine, showcasing its antibacterial and antifungal activities. This highlights the potential biomedical applications of derivatives of (2-bromophenyl)methanamine in developing new antimicrobial agents. The synthesized compound displayed acceptable results against several bacterial and fungal strains, indicating its promise in addressing antibiotic resistance (Rao et al., 2013).
Detection of Metal Ions
Aggrwal et al. (2021) discussed the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine derivatives, resulting in compounds that can effectively and selectively detect Hg and Ni ions. This work underscores the significance of (2-bromophenyl)methanamine derivatives in environmental monitoring and the development of sensors for metal ion detection (Aggrwal et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of “(2-Bromo-3-iodophenyl)methanamine” is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .
Mode of Action
The compound’s mode of action involves a pH-dependent process. Here’s how it works:
Action Environment
Environmental factors play a role in efficacy and stability:
- The compound’s activity depends on urinary pH. Acidic conditions enhance its effectiveness. Proper storage conditions are crucial for maintaining stability.
Propriétés
IUPAC Name |
(2-bromo-3-iodophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNGIIOXHMNDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)
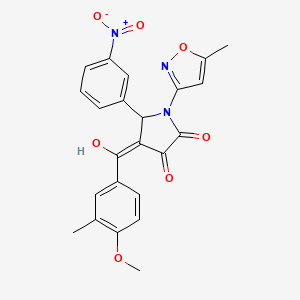

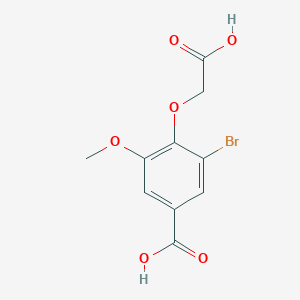

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
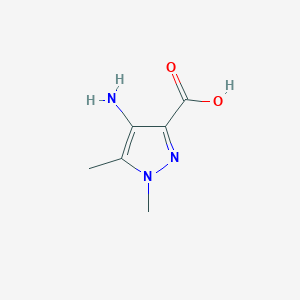
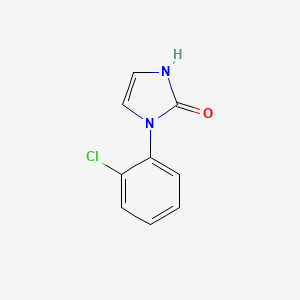

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
